

Spectroscopic Profile & Comparison Guide: (3-Methoxybutyl)amine Hydrochloride

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Compound of Interest

Compound Name: (3-Methoxybutyl)amine hydrochloride
CAS No.: 1417569-76-6
Cat. No.: B1432152

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Executive Summary & Significance

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

(3-Methoxybutyl)amine Hydrochloride (CAS: 1417569-76-6) is a critical aliphatic amine building block utilized in the synthesis of pharmaceutical candidates, particularly in optimizing solubility and metabolic stability (e.g., in GPR88 agonists and kinase inhibitors). This guide provides a definitive spectroscopic characterization, comparing the hydrochloride salt against its free base counterpart to aid in rigorous quality control and structural validation.

Key Technical Differentiators

- **Stability:** The hydrochloride salt prevents oxidative degradation and carbamate formation common in the free amine.^[1]
- **Solubility:** Enhanced aqueous solubility facilitates use in polar reaction media and biological assays.^[1]

- NMR Signature: Distinct chemical shift perturbations () upon protonation serve as a self-validating quality check.

Chemical Identity & Structural Logic[2][3][4]

Property	Detail
IUPAC Name	3-Methoxybutan-1-amine hydrochloride
Free Base CAS	77689-67-9
HCl Salt CAS	1417569-76-6
Formula	
MW	139.62 g/mol
Structure	

Structural Assignment Logic (Graphviz)

The following diagram illustrates the assignment logic and the inductive effects propagation used to interpret the NMR data.



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Spectroscopic Data Analysis[3][5][8]

¹H NMR Data Comparison (DMSO-d₆ vs. D₂O)

The choice of solvent drastically affects the visibility of the ammonium protons.

Table 1: ¹H NMR Assignment (400 MHz)

Position	Group	δ (ppm) DMSO-d ₆	δ (ppm) D ₂ O	Multiplicity	J (Hz)	Interpretation
NH ₃ ⁺	Ammonium	8.10 - 8.35	Not Observed	br s	-	Exchangeable protons; visible only in non-protic solvents (DMSO).
C3-H	Methine	3.45 - 3.55	3.50 - 3.60	m	-	Deshielded by oxygen; chiral center.
OCH ₃	Methoxy	3.24	3.30	s	-	Diagnostic singlet; chemically equivalent.
C1-H ₂	α -Methylene	2.85 - 2.95	3.05 - 3.15	m/t	~7.5	Diagnostic Shift: Shifted downfield from ~2.6 ppm (free base) due to cationic nitrogen.
C2-H ₂	β -Methylene	1.65 - 1.80	1.75 - 1.90	m	-	Multiplet due to coupling with both C1 and chiral C3.

C4-H ₃	Methyl	1.11	1.15	d	6.1	Doublet coupling to C3 methine.
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Analyst Note: In D₂O, the ammonium signal disappears due to deuterium exchange (

exchange). For strict salt stoichiometry confirmation, run in anhydrous DMSO-d₆ to integrate the

peak (3H) against the methyl doublet (3H).

¹³C NMR Data

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

Carbon	Assignment	δ (ppm)	Structural Context
C3		73.5	Most deshielded aliphatic carbon (attached to Oxygen).
OCH ₃		55.8	Characteristic methoxy region.
C1		37.2	Shifted upfield relative to free base alcohol precursors, but downfield relative to alkanes.
C2		34.1	Bridge carbon.
C4		19.2	Terminal methyl.

Comparative Guide: HCl Salt vs. Free Base

This section validates the "Why" behind using the HCl salt in formulation and synthesis.

Table 3: Performance & Handling Comparison

Feature	Free Base (3-Methoxybutan-1-amine)	HCl Salt ((3-Methoxybutyl)amine HCl)	Operational Verdict
Physical State	Colorless Liquid	White Crystalline Solid	Salt Preferred: Easier to weigh and dispense.
Hygroscopicity	High (Absorbs from air)	Moderate to Low	Salt Preferred: Resists carbamate formation (See Ref 1).
NMR Stability	Prone to shift drifts (concentration dependent)	Stable chemical shifts	Salt Preferred: Reproducible analytical standard.
Solubility	Organic solvents (DCM, THF)	Water, Methanol, DMSO	Context Dependent: Salt is ideal for aqueous bio-assays.

Experimental Validation: The "Carbamate Test"

To verify if your "Free Base" sample has degraded, perform the following ^{13}C NMR test:

- Dissolve sample in [.1](#)
- Look for a peak at ~ 164 ppm.[1](#)[2](#)
- Result: Presence of this peak indicates formation of the carbamate salt () due to reaction with atmospheric

. The HCl salt is immune to this degradation.[1]

Experimental Protocols

Protocol A: Preparation for NMR Analysis (Self-Validating)

- Objective: Confirm identity and purity (>98%).
- Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Procedure:
 - Weigh 10 mg of the HCl salt into a clean vial.
 - Add 0.6 mL DMSO-d₆. Vortex until fully dissolved (solution must be clear).
 - Transfer to NMR tube.[1]
 - Validation Step: Verify the integration of the Methyl doublet at 1.11 ppm (set to 3.00 H). The Methoxy singlet at 3.24 ppm must integrate to 3.00 ± 0.05 H. The Ammonium broad singlet at ~8.2 ppm should integrate to ~3.0 H.[1]

Protocol B: Free Base Liberation (In-situ)

If the free base is required for a reaction (e.g., amide coupling):

- Suspend the HCl salt in
[1]
- Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
- Stir for 10 minutes. The solution now contains the reactive free amine.[1]
- Note: Do not isolate the free base unless necessary, as it is volatile and unstable.

References

- PubChem Compound Summary. 3-Methoxybutan-1-amine. National Center for Biotechnology Information.[1] Accessed 2024.[1] [Link](#)
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- Google Patents. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. (Contains synthetic usage of the title compound). [Link](#)
- Royal Society of Chemistry. Identification of Secondary Amine Salts By ¹³C NMR Spectroscopy (General reference for amine/carbamate shifts). Green Chemistry Supplementary Information. [Link](#)

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Sources

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154) [np-mrd.org]
- 2. 3-Methoxy-1-butanol(2517-43-3) ¹³C NMR spectrum [chemicalbook.com]
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